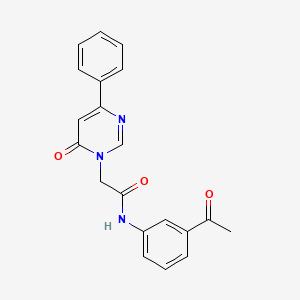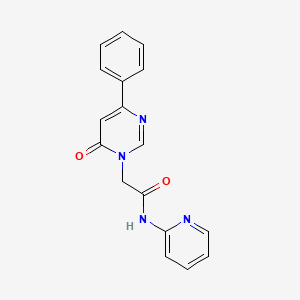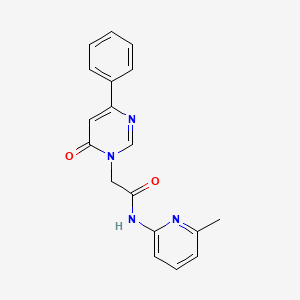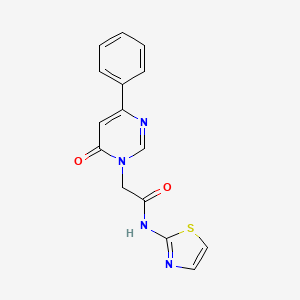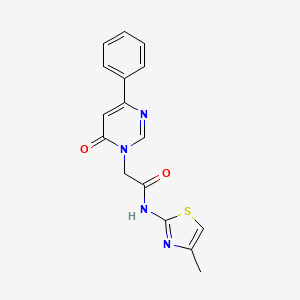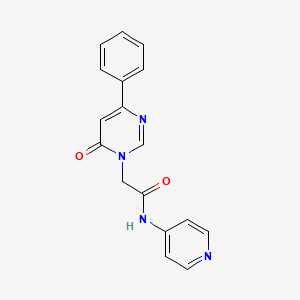
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide (OPPPA) is a pyrimidine-based drug that has been studied extensively for its potential therapeutic applications. OPPPA is a small molecule that has a variety of advantages over traditional drugs, including its low cost, low toxicity, and high efficacy. OPPPA has been studied for its potential use in treating a variety of diseases, including cancer, diabetes, and Alzheimer's disease.
科学研究应用
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has been studied extensively for its potential therapeutic applications. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, and for its potential anti-inflammatory, anti-oxidant, and anti-apoptotic properties. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease, and for its potential neuroprotective effects.
作用机制
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide is believed to act through several mechanisms. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide is believed to act by blocking the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide is also believed to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the production of the folate cofactor. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide is also believed to act as an antagonist of the receptor for the neurotransmitter serotonin, and as an agonist of the receptor for the neurotransmitter gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has been found to have a variety of biochemical and physiological effects. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has also been found to inhibit the activity of the enzyme DHFR, which is involved in the production of the folate cofactor. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has also been found to act as an antagonist of the receptor for the neurotransmitter serotonin, and as an agonist of the receptor for the neurotransmitter GABA.
实验室实验的优点和局限性
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has several advantages for laboratory experiments. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide is a small molecule, which makes it easy to synthesize and use in experiments. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide is also relatively inexpensive, and has low toxicity. Additionally, 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various drugs.
However, there are also some limitations for using 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide in laboratory experiments. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide is not a very stable molecule, and can easily degrade over time. Additionally, 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide is rapidly metabolized by the body, making it difficult to study its effects in vivo.
未来方向
There are a variety of potential future directions for the study of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide could be studied further for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide could also be studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, and for its potential anti-inflammatory, anti-oxidant, and anti-apoptotic properties. Additionally, 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide could be studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease, and for its potential neuroprotective effects. Finally, 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide could be studied further for its potential applications in drug delivery, as a potential prodrug, or as a potential drug-targeting agent.
合成方法
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide can be synthesized using a variety of methods. The most commonly used method is the Wittig reaction, which involves the reaction of a phosphonium salt with a carbonyl compound. Other methods, such as the Knoevenagel condensation, the Michael addition, and the Stetter reaction, have also been used to synthesize 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide.
属性
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16(20-14-6-8-18-9-7-14)11-21-12-19-15(10-17(21)23)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUOTIGVVDFZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541323.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541329.png)
![3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541330.png)
![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541338.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541346.png)
![3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541358.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6541373.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6541374.png)

